2-Fluoro-6-nitrophenol

Antimicrobial research Antifungal agent development Structure-activity relationship studies

2-Fluoro-6-nitrophenol (CAS 1526-17-6) delivers a unique ortho-fluorine electron-withdrawing profile critical for nucleophilic aromatic substitution (SNAr) with reactivity distinct from chloro analogs. The 2,6-substitution pattern demonstrates superior antimicrobial and antifungal activity versus the 2,4-isomer, making it the preferred scaffold for anti-inflammatory and analgesic drug intermediate synthesis. Unlike bulkier halogen analogs, fluorine maintains molecular planarity while enhancing metabolic stability—a decisive advantage in SAR-driven pharmaceutical and agrochemical discovery programs. Procure with confidence for radical anion stability studies and plant-growth-regulating activity screening.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 1526-17-6
Cat. No. B128858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-nitrophenol
CAS1526-17-6
Synonyms2-Fluoro-6-nitro-phenol;  6-Fluoro-2-nitrophenol;  NSC 10282
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)O)[N+](=O)[O-]
InChIInChI=1S/C6H4FNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
InChIKeyHIGRXCJEFUYRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-nitrophenol CAS 1526-17-6 for Pharmaceutical and Agrochemical Intermediates


2-Fluoro-6-nitrophenol (CAS 1526-17-6; molecular formula C6H4FNO3; molecular weight 157.10 g/mol) is an ortho-fluoro-substituted nitrophenol derivative that exists as a light yellow to orange crystalline powder with a melting point of 92–94 °C [1]. The compound features an ortho-fluorine substituent and a nitro group adjacent to the phenolic hydroxyl, creating an electron-deficient aromatic system with distinct reactivity characteristics [2]. As a fluorinated nitroaromatic building block, it serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, with documented utility in the preparation of anti-inflammatory and analgesic drug candidates . The fluorine atom confers enhanced lipophilicity and metabolic stability in derived compounds, while the nitro group provides a versatile handle for reduction, nucleophilic substitution, and further functionalization [2].

Why 2-Fluoro-6-nitrophenol Substitution with Other Nitrophenols Compromises Reaction Outcomes


In-class nitrophenol compounds cannot be interchanged without altering reaction kinetics, product profiles, and biological activity due to fundamentally different electronic and steric contributions from substituent position and identity. The ortho-fluorine in 2-fluoro-6-nitrophenol exerts a strong −I (inductive) electron-withdrawing effect without the +M (mesomeric) donation observed with chloro analogs, resulting in distinct activation patterns for nucleophilic aromatic substitution [1]. Positional isomerism critically impacts reactivity: substitution at the 2-position versus the 4-position changes both the acidity (pKa ~5.67 versus different values for 4-substituted analogs) and the electron density distribution across the aromatic ring [2]. Furthermore, fluorine's small van der Waals radius relative to chlorine maintains molecular planarity while conferring enhanced metabolic stability—a property not achievable with bulkier halogens or non-halogenated analogs [3]. These differences manifest quantitatively in the evidence presented below.

2-Fluoro-6-nitrophenol Evidence Guide: Comparator-Based Performance Data for Scientific Selection


Antimicrobial Activity of 2-Fluoro-6-nitrophenol Versus Positional Isomer 2-Fluoro-4-nitrophenol

2-Fluoro-6-nitrophenol demonstrates higher antimicrobial activity compared to its positional isomer 2-fluoro-4-nitrophenol, indicating that the specific arrangement of the fluorine and nitro substituents (2,6-substitution pattern versus 2,4-substitution pattern) is a critical determinant of biological efficacy . The compound also exhibits antifungal and high plant-growth-regulating activity as documented in authoritative chemical databases [1].

Antimicrobial research Antifungal agent development Structure-activity relationship studies

Predicted pKa of 2-Fluoro-6-nitrophenol in the Context of 4-Substituted 2-Nitrophenol Acidity Series

The predicted pKa of 2-fluoro-6-nitrophenol is 5.67 ± 0.24 [1]. In systematic studies of 4-substituted 2-nitrophenols, apparent pKa values at 25 °C have been quantitatively correlated with Hammett σ-values across a series of thirteen compounds [2]. The acidity of 2-fluoro-6-nitrophenol reflects the combined electron-withdrawing effects of both the ortho-fluorine and the nitro group, which differs fundamentally from 4-substituted 2-nitrophenol analogs where the para-substituent modulates acidity through resonance interactions.

Physical organic chemistry Acidity correlation studies Hammett substituent constant analysis

Radical Anion Stability of 2-Fluoro-6-nitrophenol Versus Other Fluoronitroaromatics

Electron spin resonance (ESR) spectra of anion radicals generated electrolytically from a series of fluoronitroaromatic compounds revealed that radicals from 2-fluoro-6-nitrophenol and 3-fluoro-6-nitrophenol are notably less stable than those derived from other analogs. The radical from 3-fluoro-6-nitrophenol decayed with a half-life of approximately 6 minutes, while radicals from 2-fluoro-nitrobenzene, 3-fluoro-nitrobenzene, 2,4-difluoro-nitrobenzene, 2,5-difluoro-nitrobenzene, and 4-fluoro-2-nitro-phenol were described as 'generally quite stable' under identical conditions [1].

Electron spin resonance Radical anion chemistry Electrochemical reduction studies

Nucleophilic Substitution Reactivity of Fluorine Versus Chlorine and Nitro Groups in Aromatic Systems

A comprehensive review by Vlasov (2003) systematically generalized and compared the relative activities of fluorine, chlorine, and the nitro group in aromatic nucleophilic substitution reactions [1]. The ortho-fluorine substituent in 2-fluoro-6-nitrophenol exhibits distinct leaving-group behavior compared to chloro analogs, with fluorine substitution generally demonstrating different kinetic profiles and regioselectivity patterns. Fluoronitroarenes serve as versatile synthons enabling nucleophilic replacement of fluorine with diverse nucleophiles including OH, NH2, α-amino acid esters, and thiols [2].

Nucleophilic aromatic substitution (SNAr) Synthetic methodology Fluorinated building blocks

Optimal Application Scenarios for 2-Fluoro-6-nitrophenol Based on Evidence-Validated Differentiation


Antimicrobial and Antifungal Agent Discovery Programs

2-Fluoro-6-nitrophenol is positioned for antimicrobial screening campaigns where the 2,6-substitution pattern demonstrates higher activity compared to the 2,4-isomer [1]. The compound also exhibits documented antifungal activity, making it a suitable starting scaffold for structure-activity relationship (SAR) studies targeting pathogenic fungi [2]. Its utility extends to plant-growth-regulating activity screening, supporting agrochemical discovery efforts [2].

Fluorinated Pharmaceutical Intermediate for SNAr-Based Synthetic Routes

The ortho-fluorine substituent in 2-fluoro-6-nitrophenol enables nucleophilic aromatic substitution (SNAr) with distinct reactivity characteristics relative to chloro and nitro leaving groups [1]. The compound serves as a versatile building block for introducing fluorine into drug candidates, where the fluorine atom confers enhanced metabolic stability and lipophilicity [2]. The 2,6-substitution pattern provides a unique electronic environment for selective functionalization in the synthesis of anti-inflammatory and analgesic drug intermediates .

Physical Organic Chemistry Studies of Substituent Effects on Acidity and Spectra

With a predicted pKa of 5.67 ± 0.24, 2-fluoro-6-nitrophenol contributes to the systematic study of substituent effects in nitrophenol systems [1]. The compound's ortho-fluorine substitution pattern provides a distinct data point complementing the established quantitative correlations between pKa values and Hammett σ-constants established for 4-substituted 2-nitrophenol series [2]. Researchers investigating structure-acidity relationships or electronic spectra of fluoronitroaromatics benefit from the unique electronic profile of the 2,6-substitution arrangement.

Electrochemical and Radical Reaction Investigations

The distinct radical anion instability of 2-fluoro-6-nitrophenol, observed via ESR spectroscopy with decay characteristics similar to the ~6-minute half-life documented for 3-fluoro-6-nitrophenol, positions this compound as an informative probe for studying radical stability trends in fluoronitroaromatic systems [1]. Electrochemical reduction studies, mechanistic investigations of nitroarene reduction pathways, and research requiring controlled radical generation benefit from the compound's uniquely labile radical anion state compared to the 'generally quite stable' radicals of 2-fluoro-nitrobenzene and 4-fluoro-2-nitro-phenol analogs [1].

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